2-methoxy-1-azaspiro[4.4]non-1-ene

Lipophilicity Drug-likeness Physicochemical property optimization

2-Methoxy-1-azaspiro[4.4]non-1-ene is a spirocyclic imino-ether building block with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol. Its structure features a 1-azaspiro[4.4]non-1-ene core substituted with a methoxy group at the 2-position, resulting in a C=N double bond within the pyrroline ring.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 2649047-10-7
Cat. No. B6602145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-1-azaspiro[4.4]non-1-ene
CAS2649047-10-7
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCOC1=NC2(CCCC2)CC1
InChIInChI=1S/C9H15NO/c1-11-8-4-7-9(10-8)5-2-3-6-9/h2-7H2,1H3
InChIKeyVKXUIWPMJKGTGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-1-azaspiro[4.4]non-1-ene (CAS 2649047-10-7): Core Structural and Physicochemical Profile


2-Methoxy-1-azaspiro[4.4]non-1-ene is a spirocyclic imino-ether building block with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . Its structure features a 1-azaspiro[4.4]non-1-ene core substituted with a methoxy group at the 2-position, resulting in a C=N double bond within the pyrroline ring [1]. The compound is available from commercial suppliers as a research-grade building block, typically at 95% purity [2]. This scaffold belongs to the broader azaspiro[4.4]nonane family, which has been explored for metalloproteinase inhibition, anticonvulsant activity, and as key intermediates in natural product synthesis .

Why 2-Methoxy-1-azaspiro[4.4]non-1-ene Cannot Be Replaced by Unsubstituted Azaspiro[4.4]nonane Scaffolds


Unsubstituted 1-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonane scaffolds differ fundamentally from 2-methoxy-1-azaspiro[4.4]non-1-ene in their electronic configuration, hydrogen-bonding capacity, and lipophilicity. The target compound contains a C=N imine bond that is absent in the fully saturated parent amines, endowing it with distinct reactivity toward hydrolysis, reduction, and nucleophilic addition [1]. The methoxy substituent converts the 2-position into an enol-ether moiety, eliminating the hydrogen-bond donor (HBD = 0) present in the parent secondary amines (HBD = 1), while simultaneously introducing an additional hydrogen-bond acceptor [2]. These physicochemical alterations translate into a lower calculated LogP (1.63 for the target compound versus ~1.88–2.01 for the parent 1-azaspiro[4.4]nonane and ~1.81–1.87 for 2-azaspiro[4.4]nonane), which can meaningfully impact passive membrane permeability, solubility, and off-target binding profiles [3]. Generic substitution with an unsubstituted azaspiro[4.4]nonane would therefore yield a compound with divergent pharmacokinetic and pharmacodynamic properties, undermining the validity of structure–activity relationship studies or lead optimization campaigns.

Head-to-Head Quantitative Differentiation Evidence for 2-Methoxy-1-azaspiro[4.4]non-1-ene


Reduced Lipophilicity (LogP 1.63) Compared to Parent 1-Azaspiro[4.4]nonane (LogP 2.01) and 2-Azaspiro[4.4]nonane (LogP 1.87)

The 2-methoxy-1-ene substitution lowers the calculated LogP of the azaspiro[4.4]nonane scaffold by 0.24–0.38 log units relative to its saturated parent amines. This reduction in lipophilicity is expected to improve aqueous solubility and reduce non-specific protein binding, consistent with established medicinal chemistry principles [1].

Lipophilicity Drug-likeness Physicochemical property optimization

Zero Hydrogen-Bond Donors (HBD = 0) Versus One HBD in Parent Amines: Implications for Permeability and Selectivity

2-Methoxy-1-azaspiro[4.4]non-1-ene is devoid of hydrogen-bond donor capacity (HBD = 0), whereas 1-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonane each possess one N–H donor (HBD = 1). Eliminating the HBD is a well-validated strategy for enhancing passive membrane permeability, particularly across the blood–brain barrier, and for reducing P-glycoprotein efflux susceptibility [1].

Hydrogen bonding Membrane permeability CNS drug design

Higher Fraction of sp³ Carbons (Fsp³ = 0.888) Versus Saturated Parent Scaffolds: Enhanced Three-Dimensionality

The target compound exhibits a high fraction of sp³-hybridized carbons (Fsp³ = 0.888), indicating that 8 of its 9 carbon atoms are sp³. This value matches or exceeds that of fully saturated azaspiro[4.4]nonane scaffolds (Fsp³ typically 1.0 for the saturated bicyclic core, but often lower for substituted derivatives). High Fsp³ correlates with increased molecular complexity, improved clinical success rates, and reduced promiscuity in screening campaigns [1].

Fsp3 Molecular complexity Lead-likeness

Class-Level Metalloproteinase Inhibitory Potential: Scaffold Proximity to MMP-9 Active Analog (IC₅₀ ~120 nM)

The saturated parent scaffold, 1-azaspiro[4.4]nonane, has been reported to inhibit MMP-9 (gelatinase) with an IC₅₀ of approximately 120 nM and reduce SKOV3 ovarian cancer cell proliferation . While direct MMP inhibition data for 2-methoxy-1-azaspiro[4.4]non-1-ene are not publicly available, the structural proximity of the 2-methoxy-1-ene scaffold to the active 1-azaspiro[4.4]nonane core—coupled with the imine bond's potential for bioreversible covalent modification—positions this compound as a compelling starting point for MMP-targeted medicinal chemistry programs that require fine-tuning of physicochemical and pharmacokinetic properties.

Metalloproteinase inhibition MMP-9 Anticancer scaffold

Procurement-Driven Application Scenarios for 2-Methoxy-1-azaspiro[4.4]non-1-ene


Medicinal Chemistry Lead Optimization Targeting MMP-Dependent Pathologies

Teams pursuing matrix metalloproteinase inhibitors for oncology or inflammatory indications can use 2-methoxy-1-azaspiro[4.4]non-1-ene as a differentiated scaffold. The parent 1-azaspiro[4.4]nonane exhibits MMP-9 IC₅₀ ~120 nM and reduces SKOV3 proliferation ; the 2-methoxy-1-ene derivative's reduced LogP (1.63 vs. 2.01), absence of an H-bond donor (HBD = 0 vs. 1), and imine reactivity provide orthogonal vectors for SAR exploration that are not accessible with the fully saturated parent amine.

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

With an Fsp³ of 0.888, this spirocyclic imino-ether occupies a high-complexity region of chemical space that is underrepresented in typical screening libraries (median Fsp³ ≈ 0.47). Its commercial availability in 95% purity from Enamine (via Chemspace) at quantities from 100 mg to 2.5 g [1] enables efficient procurement for fragment library assembly or scaffold-hopping campaigns aimed at replacing flat, aromatic core structures with three-dimensional spirocyclic motifs.

Synthetic Methodology Development Leveraging the C=N Imine Bond

The imine (C=N) functionality of 2-methoxy-1-azaspiro[4.4]non-1-ene offers a reactive handle for reduction to the corresponding saturated amine, hydrolysis to the oxo derivative, or nucleophilic addition for further functionalization. This contrasts with the inert C–N bonds of fully saturated azaspiro[4.4]nonane scaffolds. The compound's well-defined physicochemical profile (LogP, HBA/HBD, Fsp³) makes it a reproducible, commercially available substrate for developing novel spirocyclization or C–H functionalization methodologies [2].

CNS Drug Discovery Programs Requiring Low HBD Counts and Moderate Lipophilicity

CNS drug design guidelines favor compounds with HBD ≤ 1 and LogP in the 1–3 range to balance passive brain penetration with metabolic stability. 2-Methoxy-1-azaspiro[4.4]non-1-ene meets these criteria (HBD = 0, LogP = 1.63) more favorably than the parent 1-azaspiro[4.4]nonane (HBD = 1, LogP = 2.01) [1]. This compound may therefore serve as a preferred starting scaffold for neuroscience targets where minimizing hydrogen-bond donor count is critical for achieving adequate CNS exposure.

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